molecular formula C17H21BrN2O3 B8162138 tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8162138
M. Wt: 381.3 g/mol
InChI Key: BBRDSCWPTQPARA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a bromine atom, and a cyanophenoxy moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with 5-bromo-2-cyanophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and cyanophenoxy groups can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and cyanophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-2-cyanophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)20-7-6-12(10-20)11-22-15-8-14(18)5-4-13(15)9-19/h4-5,8,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRDSCWPTQPARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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